molecular formula C22H20FN3O2S B2697149 N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide CAS No. 338410-63-2

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2697149
CAS No.: 338410-63-2
M. Wt: 409.48
InChI Key: ALWVIIAKKBPMIS-UHFFFAOYSA-N
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Description

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is a complex organic compound that features a benzimidazole core substituted with benzyl, dimethyl, and fluorobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    N-Benzylation: The benzimidazole core is then subjected to N-benzylation using benzyl halides in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The fluorobenzene moiety can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its derivatives for potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are being studied for their potential as enzyme inhibitors, receptor modulators, and other therapeutic agents. The presence of the fluorobenzenesulfonamide group enhances its binding affinity and specificity towards biological targets.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The fluorobenzenesulfonamide group enhances its binding through additional interactions, such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide
  • N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3,5-dichlorobenzenesulfonamide
  • N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is unique due to the specific substitution pattern on the benzimidazole core and the presence of the fluorobenzenesulfonamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-15-12-20-22(24-14-26(20)13-17-6-4-3-5-7-17)21(16(15)2)25-29(27,28)19-10-8-18(23)9-11-19/h3-12,14,25H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWVIIAKKBPMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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